Loratadine

Catalog No.
S533555
CAS No.
79794-75-5
M.F
C22H23ClN2O2
M. Wt
382.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loratadine

CAS Number

79794-75-5

Product Name

Loratadine

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3

InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Solubility

Soluble in DMSO, not in water

Synonyms

4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester, Alavert, Claritin, Clarium, Loratadine, Sch 29851, Sch-29851, Sch29851

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Description

The exact mass of the compound Loratadine is 382.14481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Cyproheptadine. It belongs to the ontological category of benzocycloheptapyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Loratadine is a synthetic tricyclic compound not derived from any natural source. Its development in the 1980s revolutionized allergy treatment due to its effectiveness and lack of drowsiness compared to older antihistamines []. Loratadine's significance lies in its ability to provide relief from allergy symptoms without impairing cognitive function, making it a safer and more convenient option for daily use.


Molecular Structure Analysis

Loratadine possesses a tricyclic structure consisting of two aromatic rings linked by a heterocyclic piperidine ring. Key features include:

  • A chlorophenoxyl group (Cl-C6H4-O-) attached to one aromatic ring, contributing to its antihistaminic activity.
  • A secondary amine group (N(CH3)2) on the piperidine ring, crucial for binding to histamine receptors.

The lack of a central nervous system (CNS) depressant effect, unlike some older antihistamines, is attributed to the bulky structure limiting its ability to pass the blood-brain barrier.


Chemical Reactions Analysis

Synthesis

Loratadine is synthesized through a multi-step process involving several chemical reactions. Due to the complexity of the process, a detailed description is beyond the scope of this analysis. However, scientific literature outlines the general synthetic pathway involving the condensation of various precursor molecules [].

Decomposition

Loratadine decomposes at temperatures exceeding 240°C. The specific decomposition products haven't been extensively studied in scientific research.

Other Relevant Reactions

Loratadine undergoes metabolic breakdown in the liver by CYP (Cytochrome P450) enzymes. The primary metabolite, descarboethoxyloratadine (DL), retains some antihistaminic activity.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₄H₁₉ClN₂O₂ []
  • Molecular Weight: 288.8 g/mol []
  • Melting Point: 145-147°C
  • Boiling Point: Not applicable, decomposes before boiling
  • Solubility: Slightly soluble in water (1 in 1300), freely soluble in organic solvents like ethanol and chloroform
  • pKa: 8.7 (pKa is a measure of acidity)
  • Log P: 4.15 (Log P is a measure of lipophilicity, or fat solubility)

Loratadine acts as a selective peripheral H₁-histamine receptor antagonist. Histamine, released by immune cells during an allergic reaction, binds to H₁ receptors, triggering allergy symptoms like runny nose, itchy eyes, and sneezing. Loratadine competitively binds to these receptors, preventing histamine from exerting its effects.

Unlike some first-generation antihistamines, loratadine's bulky structure hinders its penetration into the CNS, minimizing drowsiness as a side effect.

Loratadine is generally well-tolerated with a low incidence of side effects. Common minor side effects include headache, fatigue, and dry mouth. In rare cases, more severe reactions like seizures or allergic reactions can occur.

  • Toxicity: The oral median lethal dose (LD₅₀) in rats is >1000 mg/kg, indicating low acute toxicity.
  • Flammability: Loratadine is not considered a flammable substance.
  • Reactivity: Loratadine is stable under normal storage conditions.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from acetonitrile

XLogP3

5.2

Exact Mass

382.14481

LogP

5.2 (LogP)
Log P= 5.20 at pH 7.4
5.20

Appearance

Solid powder

Melting Point

134-136 °C
135.0 °C
134-136°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7AJO3BO7QN

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 84 of 86 companies with hazard statement code(s):;
H315 (69.05%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (69.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (11.9%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (11.9%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (11.9%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (17.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Loratadine is a 2nd generation antihistamine and is used to manage symptoms of allergic rhinitis, wheal formation, urticaria, and other allergic dermatologic conditions.[A176435][A176438][L8486]

Livertox Summary

Loratadine and its metabolic derivative desloratadine are second generation antihistamines that are used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Loratadine and desloratadine have been linked to rare, isolated instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antipruritics; Histamine H1 Antagonists
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also use in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US or Canadian product labeling/
Antihistamines are indicated for the relief of sneezing and rhinorrhea associated with the common cold. However, controlled clinical studies have not demonstrated that antihistamines are significantly more effective than placebo in relieving cold symptoms. Non-sedating (i.e., second generation) antihistamines are unlikely to be useful in the treatment of the common cold symptoms since they do not have clinically significant anticholinergic effects (e.g., drying effects on nasal mucosa). /Antihistamines; Included in US product labeling/
Antihistamines are indicated as adjunctive therapy to epinephrine and other standard measures for anaphylactic reactions after the acute manifestations have been controlled, and to ameliorate the allergic reactions to blood or plasma. /Antihistamines; Included in US product labeling/
... Loratadine /is/ used as adjunctive treatment to asthma medications to reduce symptoms and improve bronchodilation in patients with mild atopic asthma. /NOT included in US or Canadian product labeling/
Claritin tablets are indicated for the relief of nasal and non-nasal symptoms of seasonal allergic rhinitis. /Claritin/
A multicenter, double blind study to compare the efficacy and safety of astemizole and loratadine in the treatment of seasonal allergic rhinitis was conducted in 469 patients /greater than 12 yr/ who received 10 mg of astemizole or loratadine once daily for 3 wk. Response to astemizole treatment was 88% and 80% for loratadine. Overall symptom relief was rated significantly higher for astemizole vs loratadine. Adverse experience reports were comparable in the 2 treatment groups. Both drugs were effective and well tolerated; astemizole demonstrated a consistently greater degree of efficacy compared with loratadine.
For many years, Hl antihistamines have been the primary management option for urticaria. However, undesirable side effects, particularly daytime sedation, have limited the usefulness of these classic antihistamines. A new class of peripherally acting, nonsedating antihistamines (terfenadine, astemizole, loratadine, and cetirizine) has proved to have clinical efficacy comparable with the classic antihistamines. In comparative trials between the various nonsedating agents, no significant difference in efficacy has been noted. All these agents have good safety profiles, although astemizole use has been correlated with incr appetite and weight gain in some patients, and cetirizine has caused slightly incr effects compared with placebo. Although Hl/H2 antihistamine combinations have been proposed as possible treatments for urticaria, studies have produced mixed results.
Despite the suggestion than an intolerance reaction could be a possible cause of chronic urticaria in some cases the pathogenesis of this disease remains enigmatic. It is unlikely that an intolerance reaction to substances used in provocation testing is the cause of the daily rashes. It rather seems that the intolerance reaction is an indication of a certain instability of the mast cell membrane of other factors of the reaction cascade leading to the wheals. Fortunately an effective symptomatic therapy is available in such cases where the cause cannot be detected and the trigger cannot be avoided. The modern non-sedating Hl-antihistamines have been tested in clinical experimental studies as well as in a multicentric study in patients with chronic urticaria. In histamine induced wheals terfenadine was slightly superior to other non-sedating Hl-blockers when the grade of reduction of wheals and flare areas was taken as criterion. In clinical studies another antihistamine loratadine, was slightly but statistically not significantly superior to terfenadine. In cases that cannot be effectively treated with Hl-blockers alone the additional admin of non-steroidal antiphlogistic /agents/ (acetylsalicylic acid, indomethacin) is recommended. To avoid aggravation of the symptoms caused by the antiphlogistic the drugs must be given in incr dosages and after concurrent treatment with Hl-blockers. With this combined therapy about 50% of the patients present amelioration.
Loratadine, a new antihistamine in the non-sedating class, was evaluated for efficacy and safety in treatment of allergic rhinitis in a multicentered study. Loratadine was found to be both safe and efficacious. When admin to patients with seasonal allergic rhinitis, a single daily oral dose of 10 mg is comparable in efficacy to clemastine, 1 mg, given twice daily. The incidence of sedation with loratadine is comparable to placebo and significantly lower than with clemastine. The incidence of anticholinergic side effects with loratadine is low and in this study was comparable to placebo and clemastine.
To compare the safety profile of loratadine with an established drug of the same class (terfenadine), 485 general practitioners in England were surveyed through a general practice computer network regarding indication for the drug and if the drug had produced adverse reactions. Based on results of the survey, 1871 patients were entered into the study (1670 on loratadine and 201 on terfenadine). The incidence of adverse effects was similar between the 2 drugs. However, adverse events led to the withdrawal of loratadine in 2.3% patients. The sample size was insufficient to detect rare adverse reactions. It was concluded that the overall quality of life and efficacy of loratadine and terfenadine are similar.
The subjects of this double blind study were 59 patients with chronic idiopathic urticaria or atopic dermatitis randomly assigned to receive 10 mg of loratadine once daily and placebo twice daily (n = 20) 25 mg of hydroxyzine thrice daily (n = 20) or placebo thrice daily (n = 19). The patients (15 men 44 women) were aged 18 to 65 years. Among the 18 patients with urticaria and 41 with atopic dermatitis daily symptom scores decr 43% and 57% in those receiving loratadine 47% and 38% in those receiving hydroxyzine and 0% and 33% in the placebo patients. The difference between the treated and placebo patients was significant among the urticaria patients. According to a global evaluation of treatment effects more treated than placebo patients reported marked or complete symptom relief; among the patients with atopic dermatitis the difference was significant between the loratadine and placebo patients. Somnolence or sedation during treatment was reported by one of the patients receiving loratadine, by eight of the hydroxyzine patients and by two of the placebo patients; the difference between the loratadine and hydroxyzine patients was significant. It was concluded that loratadine is as effective as hydroxyzine in the treatment of urticaria and demonstrates a significant antipruritic effect in atopic dermatitis but does not have the central nervous system effects of hydroxyzine.
To compare the safety and efficacy of loratadine syrup and terfenadine suspension in the treatment of chronic allergic skin diseases in a pediatric population a randomized third party blind parallel group study was conducted in 236 children ages 6-12 yr with chronic allergic skin disorders who received loratadine syrup 5 or 10 mg daily or terfenadine suspension 30 mg twice daily. After 7 and 14 days of treatment the decr from baseline in mean total sign/symptom scores and all individual symptoms did not differ significantly between treatments. Itching improved 54% in the loratadine group and 58% in the terfenadine group. 45% of patients treated with loratadine and 46% of terfenadine treated patients had complete or marked relief of symptoms. Mild to moderate treatment related adverse experiences were reported in 7/113 patients treated with loratadine and 11/119 patients treated with terfenadine. It was concluded that single daily 5-10 mg doses of loratadine syrup are comparable to terfenadine suspension 30 mg twice daily for improving the symptoms of chronic allergic skin disorders in children.
The efficacy and safety of loratadine and terfenadine in the treatment of 3 to 6 yr old children with seasonal allergic rhinitis were compared in a third party blind, randomized, parallel group study. A total of 96 children were included in the efficacy analysis: 49 children received 5 or 10 mg of loratadine once daily, and 47 received 15 mg of terfenadine twice daily, for 14 days. The mean total score for both nasal and non-nasal symptoms was decr significantly from baseline at days 3, 7, and 14 in both treatment groups. At endpoint, these scores had improved 73% in each group. There were no statistically significant differences between the two groups in the total symptom scores at any point during the study. Both treatments were effective in relieving individual nasal and nonnasal symptoms. Therapeutic response to treatment was good or excellent in 82% of loratadine treated children and in 60% of terfenadine treated children. Few adverse events were reported during the study; all were mild or moderate and were not significantly different between the two treatment groups. There were no reports of sedation or dry mouth in either group. Once daily treatment with 5 or 10 mg of loratadine was as effective as twice daily treatment with 15 mg of terfenadine in improving the symptoms of seasonal allergic rhinitis in children 3 to 6 yr old. Both treatments were well tolerated.
First generation histamine Hl-receptor antagonists such as diphenhydramine, triprolidine, hydroxyzine or chlorpheniramine) frequently cause somnolence or other CNS adverse effects. Second generation Hl-antagonists such as terfenadine, astemizole, loratadine and cetirizine represent a true advance in therapeutics. In manufacturers recommended doses they have a more favorable benefit/risk ratio than their predecessors with regard to lack of CNS effects and do not exacerbate the adverse CNS effects of alcohol or other CNS active chemicals. Rarely some of the newer Hl-antagonists may cause cardiac dysrhythmias after overdose or under other specific conditions. The concept of a risk free Hl-antagonist is proving to be an over simplification. An Hl-antagonist absolutely free from adverse effects under all circumstances is not yet available for use. The magnitude of the beneficial effects of each Hl-antagonist should be related to the magnitude of the unwanted effects especially in the CNS and cardiovascular system and a benefit risk ratio or therapeutic index should be developed for each medication in this class.
Nonsedating selective peripheral Hl receptor antagonists are an important advance in antihistaminic therapy in allergic patients. In a randomized, double blind parallel group study comparing use of two such agents viz loratadine 10 mg daily and astemizole l0 mg daily for two weeks in 39 Malaysian allergic rhinitis patients. At these dosages, both drugs were demonstrated be efficacious (p < 0.05) for controlling nasal symptoms and safe in terms of short term biochemical and hematological changes and adverse effects noted. Evaluating efficacy criteria utilized in this study loratadine and astemizole were comparable to loratadine was significantly more effective in three areas (1) in diminishing nasal symptoms after 2 weeks of treatment = 0.03); (2) physician's efficacy evaluation after 2 wk treatment (p = 0.009); (3) patient's efficacy evaluation after weeks treatment (p = 0.019).
This study aimed at evaluating loratadine efficiency versus placebo in the treatment of patients with chronic urticaria. The single blind trial involved 31 patients divided into the group treated with active drug (21 patients), and placebo (10 patients). Loratadine in a daily dose of 10 mg (l tablet in the evening) was admin for 28 days whereas placebo was given for 14 days. Patients filled so called self observation charts in which a severity of disease symptoms and/or adverse reactions were noted every day. Skin test with histamine was performed in the hospital before the trial, after 2 wk, and in the last day of the treatment. The obtained results showed a marked decr in erythema, wheals, and prurigo in patients treated with loratadine. No such an improvement was seen ln placebo group. Skin reaction to histamine was also markedly reduced in loratadine group. Loratadine proved an efficient agent in the treatment of the chronic urticaria in 71% of patients.

Pharmacology

Like other 2nd generation antihistamines, loratadine is selective for peripheral H1 receptors.[A5506] Loratadine does not penetrate effectively into the central nervous system and has poor affinity for CNS H1-receptors.[A5506] These qualities result in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function.[A5506]
Loratadine is a piperidine histamine H1-receptor antagonist with anti-allergic properties and without sedative effects. Loratadine blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. Loratadine does not cross the blood-brain barrier and does not cause central nervous system effects.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX13 - Loratadine

Mechanism of Action

Histamine release is a key mediator in allergic rhinitis and urticaria.[A185312][A176441][A175060] As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others.[A176441] H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms.[A176441][A175060] Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor.[A176441][A175060] On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form.[A176441][A175060] Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms.[A176441][A175060][L8486]
All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/
H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/
Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/
H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/
During hypersensitivity reactions, histamine is one of many potent autacoids released, and its relative contribution to the ensuing symptoms varies widely with species and tissue. The protection afforded by histamine antagonists obviously varies accordingly. In human beings, some phenomena, including edema formation and itch, are fairly well controlled; others, such as hypotension, are less so. Broncoconstriction is reduced little, if at all. /H1 Receptor Antagonists/
The second generation (nonsedating) H1 antagonists (eg terfenadine, astemizole, loratadine) are largely excluded from the brain when given in therapeutic doses, because they do not cross the blood-brain barrier appreciably. Their effects on objective measures of sedation such as sleep latency, EEG, and standardized performance tests are similar to those of placebo.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

79794-75-5

Wikipedia

Loratadine

Drug Warnings

Small amounts of antihistamines are distributed into breast milk; use is not recommended in nursing mothers because of the risk of adverse effects, such as unusual excitement or irritability, in infants. /Antihistamines/
Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system (CNS) excitation, and an increased tendency toward convulsions. /Antihistamines/
A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. A paradoxical reaction characterized by hyperexcitability may occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
For more Drug Warnings (Complete) data for LORATADINE (9 total), please visit the HSDB record page.

Biological Half Life

The elimination half life is approximately 10 hours for loratadine and 20 hours for descarboethoxyloratadine.
The mean elimination half-lives found in studies in normal adult subjects (n= 54) were 8.4 hours (range= 3 to 20 hours) for loratadine and 28 hours (range= 8.8 to 92 hours) for the major active metabolites (descarboethoxyloratadine).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Prepn: F.J. Villani, US pat. 4,282,233 (1981 to Schering); F.J. Villani et al., Arzneimittel-Forsch. 36, 1311 (1986).

Clinical Laboratory Methods

HPLC determination of loratadine and its active metabolite descarboethoxyloratidine in human plasma.

Storage Conditions

Protect Unit-of-Use packaging and Unit Dose-Hospital Pack from excessive moisture. Store between 2 deg and 30 °C (36 deg and 86 °F).

Interactions

Concurrent use may potentiate the CNS depressant effects of either these medications /alcohol or other CNS depression-producing medications/ or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
For more Interactions (Complete) data for LORATADINE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Clinical Efficacy of Vitamin D3 Adjuvant Therapy in Allergic Rhinitis: A Randomized Controlled Trial

Xiaoling Liu, Xiaojia Liu, Yu Ren, Hongxin Yang, Xiaolei Sun, Haiyun Huang
PMID: 33382385   DOI: 10.22034/iji.2020.84336.1652

Abstract

Vitamin D supplementation has been proven to be effective in the treatment of allergic rhinitis (AR).
We conducted the present study to explore the role and efficacy of vitamin D adjuvant therapy for the treatment of inflammation in patients with AR.
Out of 127 patients with potential eligible AR, 60 were randomly assigned into two groups and were finally included in our analysis (n=30 for each intervention). The patients with potential eligible AR were randomly allocated to intervention with desloratadine citrate disodium (DCD, 8.8 mg/day) without and with vitamin D3 nasal drops (1.5х106 IU, once/week) for four weeks. Thirty healthy control subjects were included in our study. We assessed the changes in the serum 25(OH)D, peripheral blood eosinophils, interleukin (IL)-4 levels, and nasal symptoms. Serum 25(OH)D, peripheral blood eosinophils, and IL-4 levels were detected respectively with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a blood detector, and enzyme-linked immunosorbent assay.
Our patients who received vitamin D3 adjuvant therapy had a higher serum 25(OH)D level (47.57 ± 2.83 vs. 31.51 ± 2.95 ng/ml, p=0.000) and lower AR symptoms score (2.07 ± 1.89 vs. 3.37 ± 1.50, p=0.005), serum IL-4 (10.38 ± 3.41 vs. 12.79 ± 5.40 pg/ml, p=0.043), and peripheral blood eosinophils (0.34 ± 0.09 vs. 0.41 ± 0.10 109/l, p=0.003) compared with DCD single treatment. The efficacy rates of DCD with and without vitamin D3 in AR were 97% and 84%, respectively.
Nasal vitamin D3 combined with DCD could improve the clinical symptoms of AR. Vitamin D3 adjunct therapy showed significant effects on inhibiting inflammation in patients with AR. We concluded that vitamin D3 supplementation could be an effective adjuvant therapy in AR patients.


Physicochemical characteristics and

Omar Sarheed, Douha Shouqair, Kvrns Ramesh, Muhammad Amin, Joshua Boateng, Markus Drechsler
PMID: 33225838   DOI: 10.4155/tde-2020-0075

Abstract

To prepare loratadine-loaded solid lipid nanoparticles (SLNs) using a modified two-step ultrasound-assisted phase inversion temperature (PIT) process.
Loratadine was dissolved in beeswax and Tween 80 was dissolved in water. The two phases were mixed together to prepare a water-in-oil emulsion preconcentrate (w/o) at a PIT of 85°C, followed by gradual water addition at 25°C to trigger nanoparticles formation (o/w). Kinetic stability was investigated. No change in the size was observed within 6 months. Fourier-transform infrared spectroscopy demonstrated stability of the emulsions via molecular structure of water at the interface of the o/w nanoemulsions. SLNs enhanced the
skin permeation of loratadine.
Stable SLNs were successfully prepared by ultrasound-assisted PIT.


[Drug-induced toxidermia in a patient receiving hydroxychloroquine as systemic therapy for primary Gougerot-Sjögren syndrome: a case report]

Ansumana Mohammed Keita, Mouna Zahlane, Laila Benjilali, Lamiaa Essaadouni
PMID: 34122710   DOI: 10.11604/pamj.2021.38.283.28478

Abstract

We here report the case of a 41-year-old female patient with maculopapular rash occurring a week after receiving hydroxychloroquine 400 mg for primary Gougerot-Sjögren syndrome with articular involvement. The patient had more than 1-year history of idiopathic minimal glomerular lesion, effectively treated with corticosteroid therapy. Maculopapular rashes resolved after hydroxychloroquine treatment was stopped and the patient was given hydrocortisone and desloratadine. Our case highlights the importance of prescribing low dose hydroxychloroquine in subjects with a history of kidney disease as well as of raising awareness and educating patients about side effects of hydroxychloroquine.


A Randomized Study on the Bioequivalence of Desloratadine in Healthy Chinese Subjects and the Association of Different Metabolic Phenotypes With UGT2B10 and CYP2C8 Genotypes

Suping Niu, Yan Li, Wenliang Dong, Lin Xia, Tiantian Shen, Jiaxue Wang, Qian Wang, Tan Zhang, Minjie Zhang, Gang Liu, Danjie Guo, Yi Fang
PMID: 33109037   DOI: 10.2174/1389200221999201027143903

Abstract

Desloratadine is a drug with a phenotypic polymorphism in metabolism and has been approved for use in many countries to treat allergic diseases. CYP2C8 and UGT2B10 are metabolic enzymes, which may be involved in the metabolism of desloratadine.
This study aimed to demonstrate bioequivalence between the test product (desloratadine tablet) and the reference product AERIUS (5mg), both orally administered. And the role of UGT2B10 and CYP2C8 genotypes in healthy Chinese subjects with different Desloratadine metabolic phenotypes was examined.
It was a randomized, open-label, and four-sequence, single-dose crossover study conducted on 56 healthy Chinese subjects. The pharmacokinetics (PK) and safety of the test and reference Desloratadine products were compared. UGT2B10 and CYP2C8 genotypes were determined by the TaqMan assay using genomic DNA. Multiple linear regression was applied to analyze the correlation between genotypes and the metabolic ratio.
The mean serum concentration-time curves of desloratadine and 3-OH-desloratadine were similar between the test product and the reference product. For the PK similarity comparison, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of desloratadine and 3-OH-desloratadine of test and reference product were completely within 80-125%. None of all 56 subjects had serious adverse events. Only 2 subjects were poor-metabolizers in 56 healthy subjects. There was no significant correlation between investigated genotypes of CYP2C8 and UGT2B10 and the metabolic ratio.
The test desloratadine tablet was bioequivalent to the reference product. No direct relationship between CYP2C8 and UGT2B10 genotypes and desloratadine metabolic ratio was identified.


Effects of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation on IgE levels, IL-4, IL-6, IL-13 and IFN-γ expression and treatment of intermittent allergic rhinitis

Yuanyuan Zhang, Wei Li
PMID: 33040814   DOI:

Abstract

This experiment was performed to explore the effect of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation in the treatment of intermittent allergic rhinitis and its effect on serum inflammatory factors and peripheral blood Th1 and Th2. For this purpose, 100 patients of intermittent allergic rhinitis admitted to our hospital from January 2018 to January 2020. Randomly divided into a control group (n=50) and an observation group (n=50). The control group was given oral desloratadine citrate disodium. The observation group was given physiological seawater nasal irrigation based on the control group. Both groups were treated for one month. Compare the effect of treatment, symptom and sign scores pre and posttreatment, serum immunoglobulin E (IgE) levels, serum interleukin 4 (IL-4), IL-6, IL-13 and interferon-gamma (IFN-γ) levels, peripheral blood helper T cells 1 (Th1) and Th2 and the recurrence rate of patients after 1 year between two groups. Results showed that after one month of continuous treatment, the total effective rate of the observation group was significantly higher than that of the control group (P <0.05). The symptoms and signs scores and serum IgE levels of the two groups pretreatment (before treatment) were not significantly different (P > 0.05). The symptoms and signs scores and serum IgE levels of the two groups decreased significantly posttreatment (after treatment) (P <0.05), and the observation group was significantly lower than the control group (P <0.05). Pretreatment, the levels of serum inflammatory factors (IL-4, IL-6, IL-13, and IFN-γ) and the ratio of peripheral blood Th1 and Th2 to CD4+T cells were not significantly different (P> 0.05). After one month of continuous treatment, the levels of serum IL-4, IL-6, IL-13, and the ratio of peripheral blood CD4+IL-4+/CD4+ in the observation group and the control group were significantly reduced and the ratio of CD4+IFN-γ+/CD4+ was significantly increased (P <0.05). Compared with the control group, those changes were more obvious in the observation group (P <0.05). The one-year recurrence rate of the observation group was 4% (2/50), which was significantly lower than that of the control group, which was 20% (10/50). There was a statistical difference between the two groups (P <0.05). It was concluded that oral desloratadine citrate disodium combined with physiological seawater nasal irrigation can effectively improve the symptoms and signs of intermittent allergic rhinitis and reduce the recurrence rate. This may be related to balancing T cell responses, promoting systemic Th1 responses and inhibiting Th2 responses, and down-regulating inflammatory response.


A novel nasal co-loaded loratadine and sulpiride nanoemulsion with improved downregulation of TNF-α, TGF-β and IL-1 in rabbit models of ovalbumin-induced allergic rhinitis

Soad A Mohamad, Mohamed A Safwat, Mahmoud Elrehany, Sherif A Maher, Ahmed M Badawi, Heba F Mansour
PMID: 33501873   DOI: 10.1080/10717544.2021.1872741

Abstract

The work aimed to develop a co-loaded loratadine and sulpiride nasal nanoemulsion for allergic rhinitis management.
Compatibility studies were conducted adopting differential scanning calorimetry and Fourier transform infrared spectroscopy. Nanoemulsion formulations were prepared using soybean lecithin, olive oil and tween 80. Sodium cholate and glycerol were employed as co-surfactants. Nanoemulsions were assessed for viscosity, pH, droplet size, polydispersity index, zeta potential, electrical conductivity, entrapment,
drug release and corresponding kinetics. Stability of the selected formulation was investigated. The biological effectiveness was evaluated in rabbit models of ovalbumin-induced allergic rhinitis by measuring TNF-α, TGF-β and IL-1.
Compatibility studies revealed absence of drug/drug interactions. Nanoemulsions exhibited > 90% entrapment efficiency. The selected nanoemulsion demonstrated small droplet size (85.2
±
0.2
nm), low PDI (0.35
±
0.0) and appropriate Zeta Potential (-23.3
±
0.2) and stability. It also displayed enhanced in vitro drug release following the Higuashi Diffusion and Baker-Lonsdale models. The mean relative mRNA expression of TNF-α, IL-1 and TGF-β significantly decreased from 9.59
±
1.06, 4.15
±
0.02 and 4.15
±
0.02 to 1.28
±
0.02, 1.93
±
0.06 and 1.56
±
0.02 respectively after treatment with the selected nanoemulsion formulation.
The results reflected a promising potent effect of the combined loratadine and sulpiride nasal nanoemulsion in managing the symptoms of allergic rhinitis.


Testing of the inhibitory effects of loratadine and desloratadine on SARS-CoV-2 spike pseudotyped virus viropexis

Yajing Hou, Shuai Ge, Xiaowei Li, Cheng Wang, Huaizhen He, Langchong He
PMID: 33609497   DOI: 10.1016/j.cbi.2021.109420

Abstract

Currently, there is an urgent need to find a treatment for the highly infectious coronavirus disease (COVID-19). However, the development of a new, effective, and safe vaccine or drug often requires years and poses great risks. At this critical stage, there is an advantage in using existing clinically approved drugs to treat COVID-19. In this study, in vitro severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) spike pseudotyped viral infection experiments indicated that histamine H
antagonists loratadine (LOR) and desloratadine (DES) could prevent entry of the pseudotyped virus into ACE2-overexpressing HEK293T cells and showed that DES was more effective. Further binding experiments using cell membrane chromatography and surface plasmon resonance demonstrated that both antagonists could bind to ACE2 and that the binding affinity of DES was much stronger than that of LOR. Molecular docking results elucidated that LOR and DES could bind to ACE2 on the interface of the SARS-CoV-2-binding area. Additionally, DES could form one hydrogen bond with LYS31 but LOR binding relied on non-hydrogen bonds. To our knowledge, this study is the first to demonstrate the inhibitory effect of LOR and DES on SARS-CoV-2 spike pseudotyped virus viropexis by blocking spike protein-ACE2 interaction. This study may provide a new strategy for finding an effective therapeutic option for COVID-19.


Antiallergic drug desloratadine as a selective antagonist of 5HT

Jian Lu, Chuzhao Zhang, Jianlu Lv, Xialin Zhu, Xingwu Jiang, Weiqiang Lu, Yin Lu, Zongxiang Tang, Jiaying Wang, Xu Shen
PMID: 33369003   DOI: 10.1111/acel.13286

Abstract

Alzheimer's disease (AD) is a progressively neurodegenerative disease characterized by cognitive deficits and alteration of personality and behavior. As yet, there is no efficient treatment for AD. 5HT
receptor (5HT
R) is a subtype of 5HT
receptor belonging to the serotonin receptor family, and its antagonists have been clinically used as antipsychotics to relieve psychopathy. Here, we discovered that clinically first-line antiallergic drug desloratadine (DLT) functioned as a selective antagonist of 5HT
R and efficiently ameliorated pathology of APP/PS1 mice. The underlying mechanism has been intensively investigated by assay against APP/PS1 mice with selective 5HT
R knockdown in the brain treated by adeno-associated virus (AAV)-ePHP-si-5HT
R. DLT reduced amyloid plaque deposition by promoting microglial Aβ phagocytosis and degradation, and ameliorated innate immune response by polarizing microglia to an anti-inflammatory phenotype. It stimulated autophagy process and repressed neuroinflammation through 5HT
R/cAMP/PKA/CREB/Sirt1 pathway, and activated glucocorticoid receptor (GR) nuclear translocation to upregulate the transcriptions of phagocytic receptors TLR2 and TLR4 in response to microglial phagocytosis stimulation. Together, our work has highly supported that 5HT
R antagonism might be a promising therapeutic strategy for AD and highlighted the potential of DLT in the treatment of this disease.


Explore Compound Types